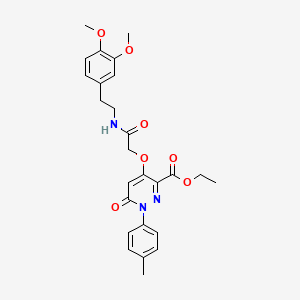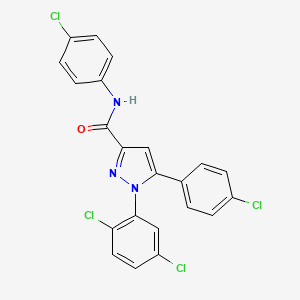
2-(2-Chloro-4-methoxyphenyl)-DL-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Chloro-4-methoxyphenyl)acetonitrile” is related and has a CAS Number of 170737-93-6 . Its molecular weight is 181.62 . The compound is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7 (4-5-11)9 (10)6-8/h2-3,6H,4H2,1H3 . This can be used to derive the molecular structure.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Herbicide Transport
Research has explored the environmental impact of herbicides, including the transport of residual and contact herbicides through soil. A study using lysimeters investigated the leaching of various herbicides, including glyphosate, under heavy rainfall conditions. This research highlighted the complexity of preferential flow in soil, demonstrating that even chemicals strongly sorbed to soil could quickly reach groundwater. Despite preferential flow, glyphosate showed minimal transport at environmentally concerning concentrations, underscoring its relative environmental safety compared to other herbicides (Malone et al., 2004).
Synthesis and Chemical Properties
The synthesis and investigation of various glycine derivatives have been subjects of research. For example, a study on the ammonolysis of p-hydroxymandelic acid, a precursor for DL-2-(p-hydroxyphenyl)glycine, offered insights into optimizing yields and understanding reaction kinetics (Powar & Chandalia, 2007). Additionally, research on solubility and solvation thermodynamics of glycine and its derivatives in various solutions has contributed to understanding their physicochemical properties (Roy et al., 2017).
Pharmaceutical and Biological Applications
Glycine derivatives, including 2-(2-Chloro-4-methoxyphenyl)-DL-glycine, play crucial roles in pharmaceuticals. An example is the synthesis of N-(2-chloroethyl)glycine and -DL-alanine esters, showcasing methods for creating compounds with potential therapeutic applications (Aladzheva et al., 2007). Furthermore, the development of PET radioligands for the glycine-binding site of NMDA receptors involves glycine derivatives, demonstrating their significance in neuroimaging and neurological research (Fuchigami et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHKGEAFGVTYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)


![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)



![N-(3-chlorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2806692.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)